molecular formula C10H9NO9S3 B085766 1,3,6-Naphthalenetrisulfonic acid, 8-amino- CAS No. 117-42-0

1,3,6-Naphthalenetrisulfonic acid, 8-amino-

Cat. No. B085766
CAS RN: 117-42-0
M. Wt: 383.4 g/mol
InChI Key: UBDHSURDYAETAL-UHFFFAOYSA-N
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Patent
US04387059

Procedure details

A solution of 51.2 g of 8-amino-1,3,6-naphthalenetrisulfonic acid disodium salt in a mixture of 120 ml of water and 21.0 ml of 5 N sodium hydroxide was warmed and then filtered. The filtrate was slowly diluted with 400 ml of ethanol. The mixture was cooled to room temperature and the solid was collected by filtration, washed with ethanol, then ether and dried at 110° C. overnight giving 46.0 g of 8-amino-1,3,6-naphthalenetrisulfonic acid, trisodium salt.
Quantity
51.2 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na+].[Na+].[NH2:3][C:4]1[CH:5]=[C:6]([S:22]([OH:25])(=[O:24])=[O:23])[CH:7]=[C:8]2[C:13]=1[C:12]([S:14]([O-:17])(=[O:16])=[O:15])=[CH:11][C:10]([S:18]([O-:21])(=[O:20])=[O:19])=[CH:9]2>O.[OH-].[Na+]>[NH2:3][C:4]1[CH:5]=[C:6]([S:22]([OH:25])(=[O:24])=[O:23])[CH:7]=[C:8]2[C:13]=1[C:12]([S:14]([OH:17])(=[O:16])=[O:15])=[CH:11][C:10]([S:18]([OH:21])(=[O:19])=[O:20])=[CH:9]2 |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
51.2 g
Type
reactant
Smiles
[Na+].[Na+].NC=1C=C(C=C2C=C(C=C(C12)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)O
Name
Quantity
120 mL
Type
solvent
Smiles
O
Name
Quantity
21 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The filtrate was slowly diluted with 400 ml of ethanol
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
washed with ethanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
ether and dried at 110° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=C2C=C(C=C(C12)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 46 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.